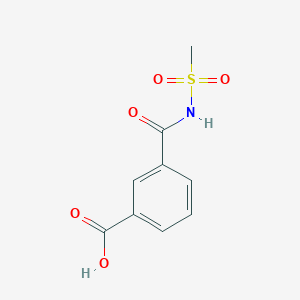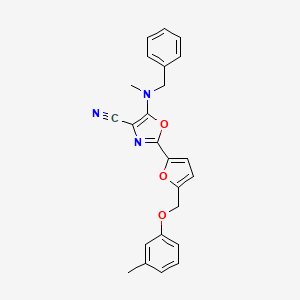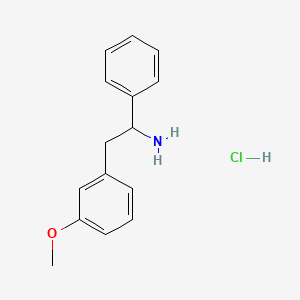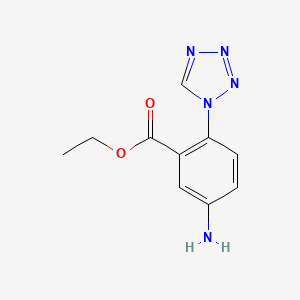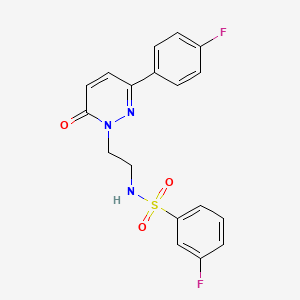
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. THU is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of cell growth, proliferation, and survival.
Aplicaciones Científicas De Investigación
Urea Derivatives as Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length for antiacetylcholinesterase activity, shows that a linear ethoxyethyl chain can achieve high inhibitory activities. This highlights the potential of urea derivatives in developing treatments targeting acetylcholinesterase, a key enzyme in neurodegenerative diseases (Vidaluc et al., 1995).
Advances in Hydroxamic Acids and Ureas Synthesis
The utilization of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas and hydroxamic acids from carboxylic acids represents a significant advancement. This method allows for the generation of ureas in good yields without racemization, showcasing a potential for creating a wide range of biologically active compounds in a cost-effective and environmentally friendly manner (Thalluri et al., 2014).
Molecular Structure Analysis
The crystal structure analysis of N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide demonstrates the importance of hydroxy groups in both intra- and intermolecular hydrogen bonding. Such studies are crucial for understanding the interactions that govern molecular stability and reactivity, informing the design of urea-based compounds with desired biological activities (Saharin et al., 2008).
Antimicrobial Activities of Urea Derivatives
Research into 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, another class of urea derivatives, has shown significant antimicrobial activity. These compounds offer a promising lead for the development of new antimicrobials, addressing the growing concern over antibiotic resistance (Sharma et al., 2004).
Hydroxyl Radical Formation in Biological Systems
The study of hydroxyl radical formation in biological systems is vital for understanding its toxicological aspects. Urea and its derivatives have been involved in research aimed at identifying the sources and mitigating the effects of these reactive species, which are implicated in various diseases and aging processes (Cohen, 1978).
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c16-5-6-18-10(11-3-1-7-19-11)9-14-13(17)15-12-4-2-8-20-12/h1-4,7-8,10,16H,5-6,9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQASHGFKFVGFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
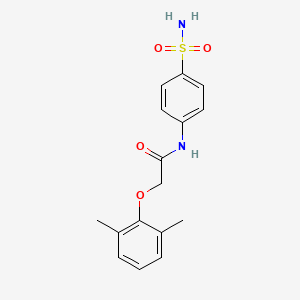

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)
![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)
![(E)-ethyl 1-methyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858760.png)
